Anti-Inflammatory Potential: Benzyl Caffeate (IC50 13.8 μM) vs. CAPE (IC50 7.64 μM) in NO Production
In a direct head-to-head comparison of caffeic acid phenethyl ester (CAPE) analogs, benzyl caffeate demonstrated potent nitric oxide (NO) inhibitory activity in lipopolysaccharide (LPS)-activated murine macrophage J774.1 cells. The compound exhibited an IC50 of 13.8 μM, which is 2.4-fold less potent than the reference compound CAPE (IC50 7.64 μM) but 2.4-fold more potent than the positive control L-NMMA (IC50 32.9 μM) [1]. Cinnamyl caffeate showed intermediate potency with an IC50 of 9.53 μM. A separate study in RAW 264.7 macrophages confirmed this trend, with benzyl caffeate inhibiting nitrite accumulation with an IC50 of 10.7 μM, compared to 4.80 μM for CAPE and 2.4 μM for octyl caffeate [2].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | Benzyl caffeate: IC50 = 13.8 μM |
| Comparator Or Baseline | CAPE: IC50 = 7.64 μM; Cinnamyl caffeate: IC50 = 9.53 μM; L-NMMA: IC50 = 32.9 μM |
| Quantified Difference | Benzyl caffeate is 1.8-fold less potent than CAPE; 2.4-fold more potent than L-NMMA positive control. |
| Conditions | LPS-activated murine macrophage-like J774.1 cells |
Why This Matters
This quantitative differentiation defines the precise potency tier of benzyl caffeate within the caffeate analog class, enabling researchers to select it when the higher potency of CAPE is not required or when a specific structure-activity profile is desired for mechanistic studies.
- [1] Nagaoka T, Banskota AH, Tezuka Y, Saiki I, Kadota S. Caffeic acid phenethyl ester (CAPE) analogues: potent nitric oxide inhibitors from the Netherlands propolis. Biol Pharm Bull. 2003 Apr;26(4):487-91. doi: 10.1248/bpb.26.487. View Source
- [2] da Cunha FM, Duma D, Assreuy J, Buzzi FC, Niero R, Campos MM, Calixto JB. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties. Free Radic Res. 2004 Nov;38(11):1241-53. doi: 10.1080/10715760400016139. View Source
